Cholesteryl 11,14-eicosadienoate
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Overview
Description
Cholesteryl 11,14-Eicosadienoate is a cholesterol ester, specifically a derivative of cholesterol and eicosadienoic acid. It is known for its role in lipid biochemistry and has been used as a synthetic intermediate in the production of cholesterol methyl esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl 11,14-Eicosadienoate can be synthesized through the esterification of cholesterol with 11,14-eicosadienoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid in an organic solvent like chloroform or dichloromethane. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl 11,14-Eicosadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and hydroxides.
Reduction: Cholesterol and 11,14-eicosadienoic acid.
Substitution: Various substituted cholesterol derivatives.
Scientific Research Applications
Cholesteryl 11,14-Eicosadienoate has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the production of other cholesterol derivatives.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in the development of lipid-based drug delivery systems.
Industry: Used in the production of high-purity lipid standards and other biochemical reagents.
Mechanism of Action
Cholesteryl 11,14-Eicosadienoate exerts its effects primarily through its role in lipid metabolism. It can be incorporated into cell membranes, affecting their fluidity and function. The compound can also be metabolized to produce bioactive lipids that participate in signaling pathways and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl Linoleate: Another cholesterol ester with similar properties but derived from linoleic acid.
Cholesteryl Oleate: Derived from oleic acid, it shares similar biochemical roles.
Cholesteryl Arachidonate: Derived from arachidonic acid, it is involved in inflammatory processes.
Uniqueness
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-11,14-dienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJKOQDWJELKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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